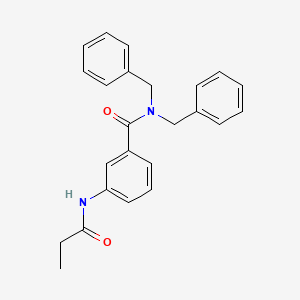![molecular formula C15H13ClN2O6S B4207564 2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B4207564.png)
2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate
Vue d'ensemble
Description
2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate is an organic compound with the molecular formula C15H13ClN2O6S It is a derivative of glycine, where the amino group is substituted with a phenylsulfonyl group, and the benzyl group is substituted with chloro and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzyl chloride to produce 2-chloro-4-nitrobenzyl chloride. This intermediate is then reacted with glycine in the presence of a base to form the glycine ester. Finally, the ester is sulfonylated using phenylsulfonyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and employing large-scale reactors, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 2-chloro-4-aminobenzyl N-(phenylsulfonyl)glycinate.
Oxidation: Oxidized benzyl derivatives.
Applications De Recherche Scientifique
2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-nitrobenzyl chloride: A precursor in the synthesis of the target compound.
Phenylsulfonyl glycine: Lacks the chloro and nitro substitutions on the benzyl group.
2-chloro-4-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of the glycine ester.
Uniqueness
2-Chloro-4-nitrobenzyl 2-[(phenylsulfonyl)amino]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenylsulfonyl) groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-14-8-12(18(20)21)7-6-11(14)10-24-15(19)9-17-25(22,23)13-4-2-1-3-5-13/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPPGGFXWBLUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 3-[[2-[[5-[2-[(4-bromobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4207488.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4207522.png)
![4-chloro-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4207528.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B4207530.png)
![N~4~-[4-(Acetylamino)phenyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)-4-quinolinecarboxamide](/img/structure/B4207533.png)
![2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate](/img/structure/B4207536.png)
![1-{[2-(2-biphenylyloxy)ethyl]amino}-2-propanol ethanedioate (salt)](/img/structure/B4207538.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,6-dimethylbenzimidazole](/img/structure/B4207544.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4207556.png)
![2-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-5-chlorobenzaldehyde;hydrochloride](/img/structure/B4207559.png)
![3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B4207567.png)
